6,13-Bis((triethylsilyl)ethynyl)pentacene
Description
Contextual Significance of Acene-Based Organic Semiconductors
Acenes, a class of organic compounds composed of linearly fused benzene (B151609) rings, have been a subject of intense scientific study due to the unique electronic properties arising from their π-bond topology. nih.govacs.org These properties make them highly suitable for use as organic semiconductors. nih.gov In the realm of organic electronics, acene-based materials are foundational components in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. mit.eduacs.org
Pentacene (B32325), consisting of five linearly fused rings, is often considered a benchmark organic semiconductor, having been exhaustively studied for its charge transport capabilities. sigmaaldrich.com The performance of these materials in electronic devices is intrinsically linked to the arrangement of molecules in the solid state, where close packing and strong electronic coupling between adjacent molecules are crucial for efficient charge transport. acs.org Generally, a high degree of crystallinity and specific packing motifs, such as the "herringbone" arrangement, are sought to optimize electronic interactions. acs.org However, larger acenes, while possessing desirable characteristics like narrow energy gaps between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), suffer from significant drawbacks, including poor solubility and inherent instability when exposed to air and light, which has historically hindered their broader application. acs.orgmit.eduresearchgate.net
Rationale for Silylethynyl Functionalization of Pentacene for Solution Processability and Stability
Unmodified pentacene is notoriously insoluble in common organic solvents and is relatively unstable, which largely precludes the use of low-cost, large-area solution-based fabrication techniques like inkjet printing. acs.orgacs.org To overcome these limitations, researchers have focused on the chemical functionalization of the pentacene core. One of the most successful strategies has been the introduction of trialkylsilylethynyl groups at the 6 and 13 positions of the pentacene molecule. sigmaaldrich.com
This specific functionalization serves a dual purpose:
Enhanced Solubility and Solution Processability: The bulky trialkylsilyl groups (like triethylsilyl) disrupt the strong intermolecular forces that cause the molecules to aggregate and precipitate from solution. acs.org This disruption significantly improves solubility, enabling the material to be dissolved and processed using solution-based methods, which are more cost-effective than the vacuum deposition required for unsubstituted pentacene. sigmaaldrich.comresearchgate.net
Improved Stability and Molecular Packing: The silylethynyl substituents sterically protect the most reactive sites of the pentacene core from oxygen and other environmental factors, leading to enhanced ambient stability. researchgate.net Furthermore, these side groups fundamentally alter the way the molecules pack in the solid state. Instead of the traditional herringbone packing of pentacene, silylethynyl-substituted pentacenes self-assemble into highly ordered crystalline structures with significant π-stacking interactions, which are critical for efficient charge transport. sigmaaldrich.comrsc.org The specific nature of the alkyl groups on the silicon atom (e.g., ethyl vs. isopropyl) can further tune these packing structures. rsc.org
Overview of Academic Research Trajectories for 6,13-Bis((triethylsilyl)ethynyl)pentacene
Academic research into this compound (TES-pentacene) has largely been in the context of understanding structure-property relationships by comparing it with its more widely studied counterpart, 6,13-Bis((triisopropylsilyl)ethynyl)pentacene (TIPS-pentacene).
A key area of investigation has been the impact of the silyl (B83357) substituent size on crystal packing and charge transport anisotropy. rsc.org Studies have shown that the less bulky triethylsilyl (TES) side groups lead to a one-dimensional (1D) slipped-stack packing arrangement. This is in contrast to the bulkier triisopropylsilyl (TIPS) groups, which force a two-dimensional (2D) "brick-wall" type packing structure. rsc.org
Further research has explored the use of TES-pentacene in novel fabrication methods. For instance, thin films of TES-pentacene have been successfully converted into organic nanowires through intra-track chemical reactions induced by ion beams, a process for which the inner alkyne groups were found to be crucial. researchgate.net Additionally, TES-pentacene has been identified as a p-type semiconductor suitable for use in organic photovoltaic devices, where it can be blended with other semiconducting materials. sigmaaldrich.com
Comparative Properties of TES-Pentacene and TIPS-Pentacene
| Property | TES-Pentacene | TIPS-Pentacene | Reference |
|---|---|---|---|
| Molecular Packing | 1D Slipped-Stack | 2D Brick-Wall | rsc.org |
| Charge Transport Dimensionality | 1D | 2D | rsc.org |
| Charge Carrier Mobility (μ) | ~0.06 cm² V⁻¹ s⁻¹ | ~0.7 cm² V⁻¹ s⁻¹ | rsc.org |
| Mobility Anisotropy (μ∥/μ⊥) | >45 | ~20 | rsc.org |
Compound Index
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H42Si2 |
|---|---|
Molecular Weight |
554.9 g/mol |
IUPAC Name |
triethyl-[2-[13-(2-triethylsilylethynyl)pentacen-6-yl]ethynyl]silane |
InChI |
InChI=1S/C38H42Si2/c1-7-39(8-2,9-3)23-21-33-35-25-29-17-13-15-19-31(29)27-37(35)34(22-24-40(10-4,11-5)12-6)38-28-32-20-16-14-18-30(32)26-36(33)38/h13-20,25-28H,7-12H2,1-6H3 |
InChI Key |
WSBQAUOFFOKRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](CC)(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Engineering of 6,13 Bis Triethylsilyl Ethynyl Pentacene and Its Derivatives
Established Synthetic Pathways for Silylethynyl Pentacenes
The synthesis of silylethynyl pentacenes, including the target compound 6,13-bis((triethylsilyl)ethynyl)pentacene, typically involves a multi-step process that hinges on the formation of the pentacene (B32325) core followed by the introduction of the silylethynyl moieties.
Coupling Reactions and Aromatization Techniques
A cornerstone of silylethynyl pentacene synthesis is the use of cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a critical step in attaching the trialkylsilylethynyl groups to the pentacene backbone. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and can be carried out under mild conditions. wikipedia.orgnih.govorganic-chemistry.org Researchers have also explored copper-free Sonogashira coupling to circumvent the formation of alkyne homocoupling byproducts. wikipedia.orgnih.gov
The final step in forming the stable pentacene chromophore often involves an aromatization reaction. A common strategy is the reductive aromatization of a pentacenequinone precursor. wikipedia.orgyoutube.com This involves reacting the pentacenequinone with an alkynyl nucleophile, such as a Grignard or organolithium reagent, followed by a reduction step to yield the fully aromatic pentacene system. wikipedia.org Another approach is the thermal extrusion of a small, volatile molecule like carbon monoxide from a suitable precursor at elevated temperatures. wikipedia.org
Precursor Design for Alkynyl-Substituted Pentacenes
The design of appropriate precursors is crucial for the successful synthesis of alkynyl-substituted pentacenes. A widely used precursor is 6,13-pentacenequinone, which can be synthesized through various methods, including the reaction of α,α,α',α'-tetrabromo-o-xylene with a tetra-sodium salt of benzoquinone. researchgate.net This quinone can then be functionalized with alkynyl groups and subsequently reduced to the desired pentacene derivative. wikipedia.org
Another important precursor is 6,13-dihydropentacene. nih.gov The synthesis of pentacene can be achieved through the dehydrogenation of 6,13-dihydropentacene. nih.gov More advanced precursors, such as 6,13-dihydro-6,13-ethenopentacenes, have also been developed. These can be converted to the corresponding pentacenes via a Diels-Alder-retro-Diels-Alder sequence with substituted tetrazines. figshare.com
Functionalization Strategies for Tailoring Molecular Properties in Research
The introduction of silylethynyl groups at the 6- and 13-positions of pentacene significantly improves its solubility and processability. uky.edusigmaaldrich.com Further functionalization of this core structure allows for fine-tuning of its electronic and structural properties for various applications.
Alkyl Chain Length Variation on Silyl (B83357) Groups and its Influence on Processing
The nature of the alkyl substituents on the silicon atom of the silylethynyl group has a profound impact on the solid-state packing and, consequently, the charge transport properties of the material. A comparison between 6,13-bis((triisopropylsilyl)ethynyl)pentacene (TIPS-pentacene) and TES-pentacene highlights this influence. The bulkier triisopropylsilyl (TIPS) groups force a two-dimensional "brick-wall" packing structure, which facilitates two-dimensional charge transport. rsc.org In contrast, the smaller triethylsilyl (TES) groups in TES-pentacene lead to a one-dimensional slipped-stack packing arrangement, resulting in predominantly one-dimensional charge transport. rsc.org This difference in packing directly affects the charge mobility anisotropy of the materials. rsc.org
| Compound | Silyl Group | Packing Structure | Charge Transport |
| TIPS-pentacene | Triisopropylsilyl | 2D Brick-wall | 2-Dimensional |
| TES-pentacene | Triethylsilyl | 1D Slipped-stack | 1-Dimensional |
Halogenation and Heteroatom Substitution Effects on Electronic Structure and Transport Characteristics
Introducing halogen atoms or heteroatoms into the pentacene core is a powerful strategy to modify its electronic properties and stability.
Halogenation: Fluorination of the pentacene backbone has been shown to enhance the stability of the chromophore. uky.edu For instance, difluorinated 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) exhibits improved photostability compared to its non-fluorinated counterpart. uky.edu Fluorination can also lead to better device performance when the material is processed from solution via techniques like spin-coating. uky.edu Theoretical calculations suggest that perfluorination of pentacene can decrease the HOMO-LUMO energy gap. bris.ac.uk
Heteroatom Substitution: The replacement of carbon atoms in the pentacene aromatic core with heteroatoms, such as nitrogen, can significantly alter the electronic structure. researchgate.netacs.org Theoretical studies indicate that introducing sp2-hybridized nitrogen atoms can lower the energies of the frontier molecular orbitals (HOMO and LUMO), which is predicted to improve the material's stability against photo-oxidation. researchgate.netacs.org This modification can be beneficial for applications where long-term stability is crucial. The introduction of heteroatoms has been explored as a method to tune the energy levels for efficient singlet fission. acs.org
| Modification | Effect on Electronic Structure | Impact on Stability |
| Fluorination | Decreases HOMO-LUMO gap | Enhanced photostability |
| Nitrogen Substitution | Lowers HOMO and LUMO energy levels | Improved stability against photo-oxidation |
Derivatization for Controlled Supramolecular Assembly
The ability to control the self-assembly of pentacene derivatives in the solid state is critical for optimizing intermolecular electronic coupling and, therefore, device performance. uky.edu The silylethynyl substituents themselves play a role in directing the packing of the pentacene cores. youtube.com
Further derivatization can provide even more precise control over the supramolecular architecture. For example, the design of pentacene derivatives sandwiched between two triptycene (B166850) units has been used to create well-defined two-dimensional assemblies. nih.govchemrxiv.org These triptycene scaffolds act as supramolecular templates, forcing the pentacene chromophores into specific arrangements that can facilitate processes like singlet fission. nih.govchemrxiv.org Another approach involves creating binary networks, where pentacene is co-assembled with another molecule, such as a phthalocyanine (B1677752) derivative, on a substrate. nih.govresearchgate.net The interactions between the different molecular components can drive the formation of highly ordered, crystalline nanoporous networks. nih.govresearchgate.net
Solid State Organization and Film Morphological Engineering
Crystallization Mechanisms and Growth Kinetics of 6,13-Bis((triethylsilyl)ethynyl)pentacene Films
Detailed investigations into the specific crystallization mechanisms and growth kinetics for this compound are limited in publicly accessible research. However, comparative studies with its derivatives provide some insight into its general behavior. Research indicates that TES-pentacene has a tendency to form amorphous films, in contrast to the more crystalline structures observed in its bulkier analogue, TIPS-pentacene. nih.gov This amorphous nature results in a very smooth surface morphology but is associated with lower charge carrier mobility. nih.gov
Influence of Solvent Systems on Crystalline Morphology and Film Ordering
Specific studies detailing the influence of various solvent systems on the crystalline morphology and film ordering of TES-pentacene are not extensively documented in the available research. The general principle in solution-based deposition of organic semiconductors is that solvent properties like boiling point and solute-solvent interactions critically affect film formation, but specific data tables for TES-pentacene could not be generated.
Controlled Solidification Techniques for Enhanced Crystallinity (e.g., Time-Controlled Spin Coating, Bar-Assisted Meniscus Shearing)
While techniques such as time-controlled spin coating and bar-assisted meniscus shearing are widely used to enhance crystallinity in soluble pentacene (B32325) derivatives, specific research applying these methods to this compound and detailing their effect on its film structure is not available in the search results. The inherent tendency of TES-pentacene to form amorphous films may influence the outcomes of such crystallization-enhancement techniques. nih.gov
Polymer Additive Effects on Nucleation, Crystal Growth, and Grain Structure
This compound is noted for its use as an additive when combined with other semiconducting materials, such as in blends with poly-3-hexylthiophene (P3HT) for organic photovoltaic applications. sigmaaldrich.com However, detailed studies focusing on the specific effects of insulating polymer additives on the nucleation, crystal growth, and grain structure of TES-pentacene films are not sufficiently available to provide a thorough analysis.
Microstructure and Nanostructure Analysis of this compound Films
The microstructure of TES-pentacene films is noted to be significantly different from its more studied counterpart, TIPS-pentacene.
Molecular Packing and Interfacial Ordering Investigations
Investigations comparing various silyl-substituted pentacenes have observed that TES-pentacene films tend to be amorphous. nih.gov This suggests a disordered molecular packing within the thin film state, which contrasts with the polycrystalline grain structures formed by derivatives with bulkier side groups like TIPS-pentacene. nih.gov The specific details of its interfacial ordering are not extensively described in the available literature.
Grain Boundary Characterization and Its Impact on Film Quality
Given that thin films of TES-pentacene are observed to have an amorphous formation, the concept of grain boundaries—which are characteristic of polycrystalline materials—is less applicable. nih.gov The smooth morphology of these amorphous films is a direct result of the absence of distinct crystalline grains and their associated boundaries. nih.gov Consequently, the impact on film quality is related to the properties of the amorphous state rather than to grain boundary effects.
Advanced Spectroscopic and Structural Characterization Techniques in 6,13 Bis Triethylsilyl Ethynyl Pentacene Research
Spectroscopic Probes of Electronic States and Exciton (B1674681) Dynamics
UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic structure of TES-pentacene. The absorption spectrum is dominated by the π-π* electronic transitions of the pentacene (B32325) core. In solution, the spectrum typically displays a series of distinct vibronic peaks characteristic of the pentacene chromophore. Upon aggregation in the solid state, these absorption bands can shift in energy and change in relative intensity due to intermolecular electronic interactions, such as H- or J-aggregation. researchgate.net
For pentacene and its derivatives, the lowest energy absorption band corresponds to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). arxiv.orgresearchgate.net The precise energy of this transition in TES-pentacene is influenced by the electron-donating triethylsilylethynyl substituents, which extend the conjugation of the pentacene backbone. researchgate.net Studies on thin films of similar molecules like pentacene and perfluoropentacene (B8735957) show that the crystalline environment significantly alters the electronic transitions compared to the monomer in solution, often resulting in a redshift of the primary absorption band. arxiv.orguni-tuebingen.de This shift provides insight into the strength of intermolecular coupling in the solid state, a key factor for charge transport.
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the ultrafast dynamics of photoexcited states in TES-pentacene on timescales from femtoseconds to microseconds. This method is essential for tracking the evolution of excitons, including processes like singlet fission, which is highly efficient in many pentacene-based materials. researchgate.netcam.ac.uk In a typical TA experiment, a pump pulse excites the sample, and a subsequent probe pulse measures the change in absorption as a function of time.
The resulting TA spectra reveal key excited-state signatures:
Ground-State Bleach (GSB): A negative signal corresponding to the depletion of the ground state population.
Stimulated Emission (SE): A negative signal from the decay of the excited singlet state (S₁) back to the ground state.
Photoinduced Absorption (PA): Positive signals corresponding to the absorption of the probe light by excited species, such as singlet excitons (S₁), triplet excitons (T₁), or the correlated triplet-pair state ¹(TT) that is the key intermediate in singlet fission. nih.govarxiv.org
While specific TA studies on 6,13-TES-pentacene are not widely reported, research on its isomer, 5,14-TES-Pn, and other derivatives demonstrates the methodology. nih.gov In those systems, TA spectroscopy tracks the rapid decay of the initial singlet exciton and the concomitant rise of triplet-pair features, allowing for the determination of singlet fission rates. nih.gov Theoretical calculations on pentacene derivatives show that the bound triplet-pair and free triplets have distinct spectral signatures, which TA spectroscopy can help distinguish. nih.gov For TES-pentacene, this technique would be critical for quantifying the efficiency and dynamics of triplet generation, which directly impacts its suitability for photovoltaic applications.
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, which are highly sensitive to its chemical structure and local environment. In the context of TES-pentacene, Raman spectroscopy is particularly valuable for probing molecular packing in the solid state. researchgate.netmdpi.com The frequencies of both intramolecular vibrations (e.g., C-H bending modes) and intermolecular lattice phonons are influenced by the crystal structure and the degree of intermolecular coupling. researchgate.net
A key finding is that TES-pentacene adopts a one-dimensional (1D) slipped-stack packing structure, which is distinct from the two-dimensional (2D) "brick-wall" motif of the closely related and more widely studied 6,13-Bis((triisopropylsilyl)ethynyl)pentacene (TIPS-pentacene). rsc.orgrsc.org This difference in packing directly influences charge transport, leading to more pronounced 1D transport characteristics in TES-pentacene. Raman spectroscopy can identify and characterize these packing differences by detecting subtle shifts in vibrational frequencies that arise from the distinct intermolecular interactions in the 1D slipped-stack arrangement. researchgate.net
Surface-Enhanced Raman Scattering (SERS) is a variation of the technique that dramatically enhances the Raman signal of molecules adsorbed on or near a nanostructured metal surface. While conventional Raman provides information on the bulk film, SERS is an effective tool for characterizing the molecular structure at the crucial semiconductor–dielectric or semiconductor-electrode interface, which often governs device performance. rsc.org
Electrically Detected Magnetic Resonance (EDMR) is a highly sensitive spectroscopic technique used to study the spin-dependent processes that influence electrical conductivity in semiconductor devices. i-repository.net It combines electron spin resonance (ESR) with electrical measurements, allowing for the direct detection of paramagnetic states that act as charge traps or recombination centers. researchgate.net In an EDMR experiment, a change in the device current is monitored as an external magnetic field is swept through a resonance condition, providing information about the nature and density of defects involved in charge transport. rsc.org
While EDMR studies specifically on TES-pentacene are not prominent in the literature, extensive research on TIPS-pentacene demonstrates the technique's utility. rsc.orgresearchgate.net In TIPS-pentacene field-effect transistors, EDMR signals were observed only under light irradiation, indicating that they originate from photogenerated charge carriers. researchgate.net The signal intensity was found to depend on the applied gate voltage, linking the spin-dependent processes to carrier density at the semiconductor-dielectric interface. researchgate.net These studies identify processes like the recombination of electron-hole pairs as being spin-dependent. rsc.org Given its sensitivity to carrier dynamics within an operating device, EDMR is an invaluable tool for investigating the fundamental mechanisms of charge trapping and recombination that limit performance in TES-pentacene-based electronics.
Morphological and Structural Analysis
Atomic Force Microscopy (AFM) is an essential imaging technique for characterizing the surface topography and morphology of TES-pentacene thin films with nanoscale resolution. rsc.org The morphology of the film, including grain size, domain boundaries, and surface roughness, is critically important as it directly impacts charge carrier mobility. aip.org
Research has shown that the microstructure of TES-pentacene films is highly dependent on the solution-based deposition method used. For instance, zone-casting, a solution-shearing technique, can produce macroscopic, high-aspect-ratio crystalline needles that are highly aligned. rsc.orgrsc.org This alignment is crucial because of the material's intrinsic charge transport anisotropy. In contrast, other methods like simple spin-coating may result in more amorphous films with a smoother surface, which has been correlated with lower charge mobility. rsc.org AFM imaging allows for the direct visualization of these different morphologies, enabling a direct correlation between processing conditions, film structure, and, ultimately, electronic performance.
| Compound | Molecular Packing | Charge Transport Dimensionality | Maximum Mobility (cm²/Vs) | Mobility Anisotropy (μ∥/μ⊥) | Source |
|---|---|---|---|---|---|
| TES-Pentacene | 1D Slipped-Stack | 1D | ~0.06 | >45 | rsc.orgrsc.org |
| TIPS-Pentacene | 2D Brick-Wall | 2D | ~0.7 | ~20 | rsc.orgrsc.org |
| Deposition Method | Resulting Film Features | Source |
|---|---|---|
| Zone-Casting | Macroscopic, high-aspect-ratio, aligned crystalline needles | rsc.orgrsc.org |
| Spin-Coating (uncontrolled) | Amorphous formation with a very smooth surface | rsc.org |
X-ray Diffraction (XRD) for Crystalline Order and Orientation
X-ray Diffraction (XRD) is an indispensable non-destructive technique for probing the atomic and molecular structure of crystalline materials. In the context of 6,13-Bis((triethylsilyl)ethynyl)pentacene (TES-pentacene), XRD is pivotal for determining the crystalline phase, molecular packing, and the orientation of molecules within thin films, which are critical factors influencing the material's electronic properties.
Research has shown that TES-pentacene crystals possess a triclinic structure. scispace.com Unlike the 2D "brick-wall" arrangement typical of its close relative, TIPS-pentacene, TES-pentacene adopts a one-dimensional "slipped-stack" structure. scispace.comresearchgate.net This structural difference significantly impacts the material's charge transport anisotropy. The specific unit cell parameters for TES-pentacene single crystals have been determined through XRD analysis.
Unit Cell Parameters of this compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| a (Å) | 7.828 |
| b (Å) | 8.019 |
| c (Å) | 14.072 |
| α (°) | 81.19 |
| β (°) | 83.09 |
| γ (°) | 64.06 |
Data sourced from detailed crystallographic studies. scispace.com
In the study of thin films, which are essential for electronic device applications, techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are employed. GIWAXS measurements of TES-pentacene films have revealed that they are crystalline even in their "as-cast" state. rsc.org Interestingly, these as-cast films can exhibit two different crystalline forms simultaneously. rsc.org The orientation of these crystals relative to the substrate is crucial for device performance. Studies using solution-processing techniques like zone-casting have successfully produced highly oriented TES-pentacene single crystals. aip.org XRD analysis of these films confirms a preferential orientation, which is essential for optimizing charge transport along desired directions in a transistor channel. aip.orgnih.gov
Electron Microscopy for Nanoscale Structure Elucidation
Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visualization of the nanoscale morphology and structure of TES-pentacene films. While XRD gives information on the average crystal structure, electron microscopy offers a localized view of features like grain size, shape, film continuity, and the presence of defects.
Transmission Electron Microscopy (TEM) has been used to confirm that solution-deposited TES-pentacene forms polycrystalline films. scispace.comoregonstate.edu TEM imaging allows researchers to directly observe the size and shape of the crystalline domains, or "grains," within the film. For instance, TEM has been used to verify cluster sizes in TES-pentacene films that were initially predicted by theoretical models. researchgate.net This direct imaging is crucial for understanding how processing conditions affect the final film morphology and for correlating these physical structures with the material's optoelectronic properties.
Scanning Electron Microscopy (SEM) is another powerful tool, primarily used to study the surface topography of materials. In TES-pentacene research, SEM has been employed to visualize the morphology of thin films and nanostructures. researchgate.net For example, the formation of TES-pentacene nanowires, which are of interest for novel electronic applications, has been observed using SEM. researchgate.net By providing clear images of the surface, SEM helps in assessing the quality of the film, such as its smoothness and coverage, which are critical for fabricating reliable electronic devices. researchgate.netavsconferences.org
The combination of XRD and electron microscopy provides a comprehensive understanding of the structure of TES-pentacene across different length scales, from the molecular packing arrangement to the large-area film morphology.
Electronic and Charge Transport Phenomena in 6,13 Bis Triethylsilyl Ethynyl Pentacene Systems
Fundamental Mechanisms of Charge Carrier Generation and Transport
The movement of charge carriers in organic semiconductors like TES-pentacene is a complex process, intrinsically linked to the material's molecular structure and solid-state organization. Understanding these fundamental mechanisms is crucial for optimizing device performance.
Hopping Transport Models and Their Applicability in Disordered Systems
In many organic semiconductors, including TES-pentacene, charge transport is not described by the band-like motion typical of inorganic crystalline solids. Instead, it is often dominated by a thermally activated process known as hopping. In this model, charge carriers (holes or electrons) are localized on individual molecules or small conjugated segments and move through the material by "hopping" from one localized state to another.
The disordered nature of solution-processed TES-pentacene thin films, with the presence of grain boundaries, amorphous regions, and other structural defects, makes hopping transport models particularly relevant. These models typically describe the charge carrier mobility as being dependent on temperature and the electric field. The energetic disorder, represented by the width of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) density of states (DOS), is a key parameter in these models. A wider DOS, indicative of greater energetic disorder, generally leads to lower charge carrier mobility as carriers can become trapped in low-energy sites.
While specific studies exhaustively detailing hopping transport parameters for TES-pentacene are less common than for its bulkier counterpart, 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), the general principles apply. The one-dimensional slipped-stack packing of TES-pentacene suggests that hopping events are highly directional. rsc.org
Investigation of Charge Injection and Extraction Dynamics
Efficient injection of charge carriers from the electrodes into the active semiconductor layer and their subsequent extraction are critical for the functioning of organic field-effect transistors (OFETs) and other electronic devices. The energy barrier at the interface between the electrode material (commonly gold) and the organic semiconductor governs the efficiency of this process. core.ac.ukrsc.org
The charge injection barrier can be influenced by several factors, including the work function of the electrode metal, the HOMO and LUMO energy levels of the organic semiconductor, and the presence of any interfacial dipoles. rsc.org For pentacene-based materials, a mismatch between the electrode work function and the semiconductor's energy levels can lead to a significant injection barrier, which can limit device performance.
Factors Influencing Charge Transport Performance in Thin Films
The performance of TES-pentacene in thin-film devices is not solely determined by its intrinsic molecular properties. A host of extrinsic factors related to the film's structure and the device architecture play a crucial role.
Correlation Between Film Morphology, Crystallinity, and Carrier Mobility
The arrangement of molecules in the solid state, known as the film morphology, and the degree of crystalline order are paramount in determining the charge transport characteristics of TES-pentacene thin films. Solution-processing techniques, which are desirable for low-cost and large-area electronics, can lead to a variety of film morphologies, from highly crystalline, needle-like structures to more disordered films.
A strong correlation exists between the crystallinity of the film and the measured charge carrier mobility. Generally, higher crystallinity and larger grain sizes lead to higher mobility by reducing the number of grain boundaries that can act as trapping sites for charge carriers. The orientation of the crystalline domains relative to the direction of current flow is also critical.
In a comparative study with TIPS-pentacene, TES-pentacene was found to exhibit an order of magnitude lower mobility (approximately 0.06 cm²/Vs) but a much higher mobility anisotropy (greater than 45). rsc.org This is attributed to its distinct one-dimensional slipped-stack packing, which contrasts with the two-dimensional brick-wall packing of TIPS-pentacene. rsc.org This 1D transport nature makes TES-pentacene's mobility particularly sensitive to the alignment of its molecular stacks.
| Feature | TES-pentacene | TIPS-pentacene | Reference |
| Typical Mobility | ~0.06 cm²/Vs | ~0.7 cm²/Vs | rsc.org |
| Mobility Anisotropy (μ∥/μ⊥) | >45 | ~20 | rsc.org |
| Charge Transport Dimensionality | 1D | 2D | rsc.org |
Effects of Dielectric Interfaces and Surface Energy on Charge Transport
The interface between the semiconductor and the gate dielectric is where charge accumulation and transport occur in an OFET. The properties of this interface are therefore of utmost importance. The dielectric material and its surface properties can significantly influence the growth of the TES-pentacene film and, consequently, its electronic performance. nih.gov
The surface energy of the dielectric can affect the wetting behavior of the semiconductor solution during deposition, influencing the resulting film morphology and crystallinity. For instance, treating a silicon dioxide (SiO₂) surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) is a common practice to lower the surface energy. This can promote the formation of larger, more ordered crystalline domains in the pentacene (B32325) film, leading to improved carrier mobility.
Furthermore, the dielectric material itself can introduce charge traps at the interface, which can immobilize charge carriers and degrade device performance. The use of polymer dielectrics or surface passivation layers can mitigate these effects. nih.govsigmaaldrich.com Dipoles within SAMs at the dielectric-semiconductor interface can also introduce residual carriers in the semiconductor, leading to shifts in the threshold voltage and affecting the apparent mobility. nih.gov
Role of Molecular Packing and Intermolecular Coupling in Charge Transfer
At the molecular level, the efficiency of charge transport is dictated by the spatial arrangement of the TES-pentacene molecules and the resulting electronic coupling between them. The transfer of a charge carrier from one molecule to its neighbor is dependent on the overlap of their frontier molecular orbitals (HOMO for hole transport, LUMO for electron transport).
The triethylsilyl side chains in TES-pentacene play a crucial role in directing its molecular packing. These side groups lead to a one-dimensional slipped-stack arrangement. rsc.org This type of packing results in anisotropic charge transport, where the mobility is significantly higher along the stacking direction compared to other directions.
Theoretical calculations on related pentacene systems have shown that even small changes in molecular packing can have a profound impact on the intermolecular transfer integrals, which are a measure of the electronic coupling strength. aps.org For TES-pentacene, the 1D slipped-stack structure leads to a dominant charge transport pathway along one primary axis, which explains its high mobility anisotropy. rsc.org In contrast, the bulkier side groups of TIPS-pentacene force a 2D "brick-wall" packing, which allows for efficient charge transport in two dimensions. rsc.org
| Compound | Molecular Packing | Charge Transport | Reference |
| TES-pentacene | 1D slipped-stack | 1D | rsc.org |
| TIPS-pentacene | 2D brick-wall | 2D | rsc.org |
Photoconductivity and Optoelectronic Response Studies
Wavelength-Selective Photoresponse in Blended Systems
The wavelength-selective photoresponse of an organic semiconductor system refers to its ability to absorb and respond to specific colors (wavelengths) of light. This property is particularly important for applications like full-color imaging and advanced optical sensing. By blending an organic semiconductor with another photoactive material, such as a conductive polymer, it is possible to create a system with a broader or more tailored spectral response than either of the individual components.
A comprehensive review of available scientific literature indicates a notable absence of specific research focused on the wavelength-selective photoresponse of 6,13-bis((triethylsilyl)ethynyl)pentacene (TES-pentacene) in blended systems. While the optoelectronic properties of functionalized pentacenes are a field of active research, detailed studies on how the photocurrent in TES-pentacene blends varies with the wavelength of incident light have not been extensively reported.
However, to illustrate the nature of such investigations, significant research has been conducted on a closely related analogue, 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene). It is crucial to note that the following findings for TIPS-pentacene cannot be directly attributed to TES-pentacene, as the difference in the alkyl groups on the silicon atom (ethyl versus isopropyl) leads to different molecular packing and, consequently, different electronic properties. rsc.org For instance, research has shown that aligned needles of TIPS-pentacene result in a mobility of approximately 0.7 cm²/V·s with a mobility anisotropy of about 20, whereas TES-pentacene shows a lower mobility of around 0.06 cm²/V·s but a significantly higher mobility anisotropy of over 45. rsc.org This highlights that the two compounds have distinct charge transport characteristics.
Studies on thin-film transistors (TFTs) incorporating blends of TIPS-pentacene and the polymer poly(3-hexylthiophene) (P3HT) have demonstrated a distinct wavelength-selective photoresponse. kjmm.org In these blended systems, the individual components retain their characteristic light absorption properties. kjmm.org The pristine P3HT film shows its maximum absorbance at a wavelength of approximately 515 nm, while the pristine TIPS-pentacene film has its highest absorption peak around 450 nm. kjmm.orgresearchgate.net Consequently, the P3HT:TIPS-pentacene blended film exhibits prominent absorption peaks at both of these wavelengths. kjmm.orgresearchgate.net
The photoresponsivity of these P3HT:TIPS-pentacene blended TFTs was found to be highly dependent on the wavelength of the incident light. When illuminated with monochromatic light, the device performance was significantly enhanced at the absorption peaks of the constituent materials. kjmm.orgresearchgate.net Specifically, a blend with a P3HT to TIPS-pentacene weight ratio of 1:0.5 demonstrated the highest photosensitivity and light-to-dark current ratio. kjmm.org This optimal blend exhibited a photosensitivity of 261.9 when irradiated with 515 nm light and 49.6 under 450 nm illumination. kjmm.org The light-to-dark current ratio, a measure of how effectively the device switches from a non-conductive to a conductive state upon illumination, was approximately 33.8 at 515 nm and 23.5 at 450 nm for this blend. kjmm.orgresearchgate.net These results underscore that the improved performance of the blended transistors is a result of the combined optical and electrical properties of the two semiconductor materials. kjmm.org
While this detailed research on TIPS-pentacene provides a valuable framework and highlights the potential for wavelength-selective photoresponse in functionalized pentacene blends, similar dedicated studies on this compound are required to elucidate its specific optoelectronic behavior in blended systems.
Data Table: Wavelength-Selective Photoresponse of P3HT:TIPS-pentacene (1:0.5 ratio) Blended Thin-Film Transistor
Note: The following data is for 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) and is presented for illustrative purposes due to the lack of available data for this compound (TES-pentacene).
| Wavelength (nm) | Peak Absorption Material | Light-to-Dark Current Ratio | Photosensitivity |
| 515 | P3HT | ~33.8 | 261.9 |
| 450 | TIPS-pentacene | ~23.5 | 49.6 |
Photophysical Processes and Environmental Stability Research
Exciton (B1674681) Dynamics and Energy Transfer Mechanisms
The behavior of excitons—bound electron-hole pairs generated by photoexcitation—is central to the performance of 6,13-Bis((triethylsilyl)ethynyl)pentacene (TES-pentacene) in optoelectronic applications. Understanding the pathways of exciton migration, energy transfer, and decay is critical for optimizing device efficiency.
Singlet fission is a process where a singlet exciton converts into two triplet excitons, a phenomenon with the potential to significantly enhance solar cell efficiency. Pentacene (B32325) derivatives are exemplary materials for studying this process because the energetics are generally favorable and the individual steps can be time-resolved. researchgate.net The molecular packing, influenced by side-chain substituents, plays a crucial role in the dynamics of singlet fission. researchgate.netacs.org
In a comparative study of pentacene derivatives with varying silylalkynyl side-chain bulkiness—6,13-bis(triethylsilylethynyl)pentacene (TES-Pn), 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-Pn), and 6,13-bis(trisecbutylsilylethynyl)pentacene (TSBS-Pn)—the influence of intermolecular coupling on singlet fission efficiency was investigated in amorphous nanoparticles. acs.orgsigmaaldrich.com Upon photoexcitation, parent singlet excitons in these nanoparticles decay rapidly, with prominent triplet absorption bands appearing, which confirms singlet fission as the main decay pathway. acs.org
Notably, the decay of the parent singlet exciton was found to be the fastest in TES-pentacene nanoparticles. acs.org This rapid decay on a sub-picosecond timescale is indicative of efficient triplet pair formation. acs.org The study highlights how side-chain sterics govern the local packing in amorphous environments, which in turn controls the rate of triplet pair formation and their subsequent decay. sigmaaldrich.com The less bulky triethylsilyl groups in TES-pentacene lead to different intermolecular interactions compared to the bulkier groups in TIPS-pentacene, impacting the singlet fission dynamics. acs.orgsigmaaldrich.com
Singlet Fission Dynamics in Amorphous Pentacene Derivative Nanoparticles
Comparative data on the excited-state dynamics for TES-Pentacene and related derivatives.
| Compound | Key Dynamic Feature | Observation | Reference |
|---|---|---|---|
| TES-Pentacene | Parent Singlet Exciton Decay | Fastest among the derivatives studied; occurs on a sub-picosecond timescale. | acs.org |
| TIPS-Pentacene | Parent Singlet Exciton Decay | Slower decay compared to TES-Pentacene. | acs.org |
| TSBS-Pentacene | Parent Singlet Exciton Decay | Slowest decay among the derivatives studied. | acs.org |
Research specifically detailing the interfacial exciton dissociation in hybrid systems incorporating this compound is not extensively documented in available literature. While hybrid devices involving similar pentacene derivatives like TIPS-pentacene have been explored to create new functionalities, dedicated studies on the charge transfer and exciton dissociation dynamics at a TES-pentacene/material interface are limited. General design principles for organic light-emitting diodes (OLEDs) emphasize the importance of matching the energy levels of charge transport layers and emitters to ensure efficient charge injection and prevent exciton quenching at interfaces. However, specific experimental data on TES-pentacene heterostructures remains a developing area of research.
Degradation Mechanisms and Stability Enhancement Strategies for this compound
The operational lifetime of organic electronic devices is often limited by the chemical stability of the active semiconductor. Functionalization of the pentacene core is a primary strategy to improve this stability.
Unsubstituted pentacene is highly susceptible to degradation from light and oxygen. The introduction of silylalkynyl substituents at the 6 and 13 positions, as in TES-pentacene, is a method designed to enhance stability. This functionalization improves the stability against oxygen compared to the parent pentacene molecule. The substituents can provide a steric barrier that slows down degradation mechanisms. Furthermore, the inclusion of ethynyl (B1212043) groups can contribute to stability by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Despite these improvements, pentacene derivatives, including TES-pentacene, can still undergo degradation when exposed to UV light, even in the absence of oxygen. In a comparative context, TES-pentacene has been noted to exhibit lower photostability than its more sterically hindered counterpart, TIPS-pentacene.
The instability of pentacene in the presence of ambient air (both moisture and oxygen) is a significant challenge for its use in practical applications. The development of soluble and more stable derivatives like TES-pentacene is a direct response to this issue. By increasing the resistance to oxidation, the functionalization aims to enhance the longevity and reliability of devices. While specific studies quantifying the degradation of TES-pentacene device performance under prolonged exposure to controlled oxygen and water atmospheres are not detailed in the search results, the improved chemical stability against oxygen is a known benefit of the silylalkynyl functionalization strategy.
The electrical properties of TES-pentacene are profoundly influenced by its solid-state packing. Unlike TIPS-pentacene, which typically forms a 2D "brickwork" structure favorable for charge transport, the smaller triethylsilyl groups of TES-pentacene lead to a 1D "slipped-stack" arrangement. This structural difference results in highly anisotropic electrical characteristics.
While the electrical properties and their relation to crystal structure are well-documented, specific research on the mechanical stability of flexible devices employing TES-pentacene, such as performance under repeated bending, is not prominently featured in the available search results.
Electrical Property Anisotropy: TES-Pentacene vs. TIPS-Pentacene
Comparison of charge transport anisotropy in thin films.
| Compound | Crystal Packing Motif | Field-Effect Mobility Anisotropy | Optical Dichroism | Reference |
|---|---|---|---|---|
| TES-Pentacene | 1D Slipped-Stack | ~21 - 47 | 16 ± 6 | |
| TIPS-Pentacene | 2D Brickwork | ~3 - 10 | 3.2 ± 0.1 |
Computational and Theoretical Investigations
Electronic Structure Calculations (DFT, TD-DFT) for Molecular Orbitals and Energy Levels
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum chemical methods used to calculate the electronic structure of molecules. These calculations provide crucial information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their corresponding energy levels. The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter that determines the electronic and optical properties of the material.
While specific DFT/TD-DFT data tables for 6,13-bis((triethylsilyl)ethynyl)pentacene are not abundantly available in the public domain, theoretical studies on related pentacene (B32325) derivatives provide a framework for understanding its electronic characteristics. For instance, DFT calculations on pentacene and its functionalized analogues have shown that the introduction of silylethynyl side groups can modulate the HOMO and LUMO energy levels. These substitutions can influence the molecule's stability, solubility, and charge-carrier injection properties. The triethylsilyl groups in TES-pentacene are known to affect the solid-state packing, which in turn influences the electronic coupling between adjacent molecules and, consequently, the bulk electronic properties.
Theoretical investigations comparing TES-pentacene with its bulkier analogue, 6,13-bis((triisopropylsilyl)ethynyl)pentacene (TIPS-pentacene), have highlighted the subtle yet significant role of the alkylsilyl groups. Quantum-chemical evaluations suggest that the differing electron density and steric bulk of the triethylsilyl versus the triisopropylsilyl moieties are responsible for variations in their solid-state packing, which has a direct impact on their electronic characteristics.
Modeling Charge Transport Parameters (Transfer Integrals, Reorganization Energies)
The efficiency of charge transport in organic semiconductors is governed by two primary parameters at the molecular level: the transfer integral (or electronic coupling) and the reorganization energy. The transfer integral describes the ease with which a charge can hop between adjacent molecules, while the reorganization energy quantifies the energy required to deform the molecular structure upon charge localization.
Theoretical modeling has been instrumental in quantifying these parameters for TES-pentacene. Calculations have revealed that the charge transport in TES-pentacene is predominantly one-dimensional. This is a direct consequence of its molecular packing, which favors strong electronic coupling in a single direction. In contrast, the related TIPS-pentacene exhibits two-dimensional charge transport due to significant transfer integrals in two directions.
The inner-sphere reorganization energy, which is a component of the total reorganization energy, has been calculated to be similar for both TES-pentacene and TIPS-pentacene. This suggests that the difference in their charge transport properties arises primarily from the differences in their intermolecular electronic couplings, which are dictated by their distinct solid-state packing arrangements.
| Compound | Direction | Transfer Integral (meV) | Inner-Sphere Reorganization Energy (meV) |
|---|---|---|---|
| TES-pentacene | (100) | - | ~95 |
| (010) | - | ||
| TIPS-pentacene | (100) | - | ~95 |
| (010) | - |
Note: The table above is based on findings from theoretical studies. The transfer integrals for TES-pentacene are significant primarily in one direction, leading to 1D transport, while for TIPS-pentacene they are significant in two directions, resulting in 2D transport. The inner-sphere reorganization energies are comparable for both compounds.
Simulations of Molecular Packing and Crystal Structure Prediction
The arrangement of molecules in the solid state, known as molecular packing, is a critical determinant of the macroscopic properties of an organic semiconductor. Computational simulations are employed to predict and analyze the crystalline structures of these materials.
For TES-pentacene, simulations and experimental data have shown that the smaller triethylsilyl side groups, compared to the triisopropylsilyl groups of TIPS-pentacene, lead to a distinct one-dimensional slipped-stack packing motif. aps.org This arrangement facilitates strong π-π interactions along the stacking direction, which is consistent with the predicted one-dimensional charge transport. In contrast, the bulkier TIPS groups in TIPS-pentacene force a two-dimensional brickwork-style packing. aps.org
These differences in packing are a direct result of the interplay between steric hindrance and intermolecular forces. Theoretical models have been developed to understand how the size and shape of the side chains direct the self-assembly of these pentacene derivatives into their characteristic crystal structures. These predictive models are crucial for the rational design of new organic semiconductors with optimized packing for enhanced device performance.
| Feature | TES-pentacene | TIPS-pentacene |
|---|---|---|
| Packing Motif | 1D Slipped-Stack | 2D Brickwork |
| Charge Transport Dimensionality | 1D | 2D |
| Side Group Size | Smaller (Triethylsilyl) | Larger (Triisopropylsilyl) |
Strain Engineering and Electro-Mechanical Response Modeling in Organic Crystals
The application of mechanical strain to organic crystals can significantly alter their electronic properties, a phenomenon known as the piezo-resistive or electro-mechanical effect. Computational modeling is used to explore how strain impacts the molecular packing and, consequently, the charge transport parameters.
While specific computational studies on the strain engineering of TES-pentacene are limited, research on the closely related TIPS-pentacene has demonstrated that strain can be used to modify the crystal structure and enhance charge carrier mobility. nih.gov Theoretical models suggest that applying strain can tune the intermolecular distances and orientations, thereby modulating the transfer integrals. nih.gov For instance, tensile strain has been shown to improve the π-orbital overlap in some pentacene derivatives, leading to higher mobility. nih.gov These findings suggest that strain engineering could be a viable strategy to optimize the performance of TES-pentacene-based devices, and further computational studies are needed to elucidate the specific effects of strain on its one-dimensional transport characteristics.
Dynamic Disorder Effects on Charge Carrier Dynamics
In real-world applications, the molecules in an organic crystal are not static but are subject to thermal vibrations. This "dynamic disorder" causes fluctuations in the electronic couplings and on-site energies, which can significantly impact charge carrier dynamics.
Computational simulations, particularly those combining quantum mechanics with molecular dynamics (QM/MD), are employed to study these effects. For pentacene and its derivatives, studies have shown that dynamic disorder can lead to a transition from a band-like transport mechanism at low temperatures to a hopping-based mechanism at higher temperatures. arxiv.org The fluctuations in the intermolecular transfer integrals are a key factor in this transition. arxiv.org
While specific simulations of dynamic disorder in TES-pentacene are not widely reported, the general principles derived from studies on pentacene are applicable. The one-dimensional nature of charge transport in TES-pentacene might make it particularly sensitive to dynamic disorder, as disruptions in the stacking direction cannot be easily bypassed. Further theoretical work is needed to fully understand the interplay between the unique packing of TES-pentacene and the effects of thermal fluctuations on its charge transport properties.
Research on Device Architectures and Integration Concepts
Organic Field-Effect Transistors (OFETs) Utilizing 6,13-Bis((triethylsilyl)ethynyl)pentacene
Organic field-effect transistors (OFETs) represent a primary application for silylethynyl-pentacenes due to their potential for high charge carrier mobility. sigmaaldrich.com These compounds are widely used as the active p-type semiconductor layer in OFETs, which are foundational components for next-generation electronics like flexible displays and sensors. sigmaaldrich.comchemicalbook.comossila.com
The fabrication method for the active semiconductor layer is a critical determinant of the OFET's performance. For silylethynyl-pentacenes, both solution-based and vacuum-based deposition techniques are employed, though the former is more common due to the material's enhanced solubility.
Solution-Processed Methods: The primary advantage of solution processing is its potential for low-cost, large-area manufacturing compatible with techniques like printing. scirp.orgscirp.org The trialkylsilylethynyl side groups on the pentacene (B32325) core make molecules like TIPS-pentacene readily soluble in various common organic solvents. chemicalbook.comossila.com
Deposition Techniques: Methods include spin-coating, dip-coating, and inkjet printing. sigmaaldrich.comscirp.orgresearchgate.net Spin-coating is common in laboratory settings for creating uniform thin films. scirp.orgscirp.org Dip-coating has been shown to produce highly ordered, large crystalline domains, which is beneficial for charge transport. sigmaaldrich.com
Solvent and Annealing Effects: The choice of solvent and post-deposition annealing temperature significantly impacts the morphology of the crystalline film and, consequently, the device's electrical performance. scirp.orgscirp.org Solvents with higher boiling points, such as chlorobenzene (B131634) and toluene, allow for slower evaporation, which can promote better molecular ordering and lead to higher charge carrier mobility compared to films cast from lower-boiling-point solvents like tetrahydrofuran (B95107) (THF). scirp.orgscirp.org Thermal annealing is often used to improve crystallinity and reduce defects in the film. scirp.org Studies on TIPS-pentacene have shown that mobilities can be significantly enhanced by optimizing the annealing temperature, with the ideal temperature often depending on the solvent used. scirp.orgscirp.org
Vacuum Deposited Methods: While solution processing is common, vacuum deposition is an alternative. This method is generally associated with higher costs but can produce very pure and well-controlled thin films. researchgate.net However, one of the main reasons for developing silylethynyl-pentacenes was to provide a soluble alternative to pentacene itself, which typically requires vacuum deposition. researchgate.net
Table 1: Influence of Solvent and Annealing on Solution-Processed TIPS-Pentacene OFETs Data sourced from studies on TIPS-pentacene.
| Solvent | Boiling Point (°C) | Deposition Method | Annealing Temp. (°C) | Resulting Mobility (cm²/V·s) |
|---|---|---|---|---|
| Chlorobenzene | 132 | Spin-Coating | 120 | 7.1 x 10⁻³ scirp.orgscirp.org |
| Toluene | 111 | Spin-Coating | 150 | 4.5 x 10⁻³ scirp.orgscirp.org |
| Tetrahydrofuran (THF) | 66 | Spin-Coating | 120 | 1.43 x 10⁻³ scirp.orgscirp.org |
| Anisole/Decane Blend | ~154 / ~174 | Dip-Coating | Room Temp. | Up to 1.8 sigmaaldrich.com |
The performance of an OFET is not solely dependent on the semiconductor but also on the interfaces it forms with the gate dielectric and the source/drain electrodes.
Gate Dielectric Materials: The gate dielectric insulates the gate electrode from the semiconductor channel. Silicon dioxide (SiO₂) is a conventional and well-understood dielectric, often used as a standard substrate for testing new organic semiconductors. scirp.orgresearchgate.netmdpi.com However, research has explored polymer dielectrics for their compatibility with flexible substrates and solution processing. nih.gov For instance, poly(4-vinylphenol) (PVP) is a polymer dielectric that can be processed at low temperatures. nih.gov To enhance performance, nanocomposite dielectrics have also been developed. A study on flexible TIPS-pentacene transistors used a nanocomposite of cross-linked PVP (c-PVP) and yttrium oxide (Y₂O₃) nanoparticles. nih.gov This nanocomposite insulator increased the dielectric capacitance, leading to improved drain current compared to devices with a pure c-PVP insulator. nih.govnih.gov
Electrode Materials: Gold (Au) is commonly used for source and drain electrodes in bottom-contact, bottom-gate OFET architectures due to its high work function and stability. scirp.orgresearchgate.net The interface between the organic semiconductor and the electrodes is often treated to improve charge injection. A common treatment for SiO₂ surfaces is the application of a self-assembled monolayer of hexamethyldisilazane (B44280) (HMDS), which makes the surface more hydrophobic and can lead to better film formation and device performance. scirp.orgmdpi.com
Table 2: Effect of Gate Dielectric on TIPS-Pentacene OFET Performance Data sourced from studies on TIPS-pentacene.
| Gate Dielectric | Substrate | Key Performance Metric |
|---|---|---|
| SiO₂ (230 nm) | N-doped Silicon | Mobility of 7.1 x 10⁻³ cm²/V·s achieved with chlorobenzene solvent. scirp.orgscirp.org |
| c-PVP | Polyimide (Flexible) | Used as a baseline for flexible device studies. nih.govnih.gov |
| c-PVP / Y₂O₃ Nanocomposite | Polyimide (Flexible) | Enhanced drain current and threshold voltage due to increased capacitance. nih.govnih.gov |
| Poly(4-vinylphenol) (PVP) | Glass / Flexible | Mobility of 0.019 cm²/V·s (pure) and 0.076 cm²/V·s (with graphene). nih.gov |
The solubility and processability of silylethynyl-pentacenes make them excellent candidates for flexible and stretchable electronics. chemicalbook.com Research in this area focuses on maintaining stable electrical performance under mechanical stress.
Flexible OFETs: Flexible transistors are typically fabricated on plastic substrates like polyimide (PI). nih.govnih.gov Studies have successfully created flexible TIPS-pentacene TFTs using polymer gate insulators such as cross-linked poly(4-vinylphenol) (c-PVP). nih.govnih.gov The electrical and mechanical stability of these devices are critical. Research shows that while prolonged gate bias stress can cause a gradual decrease in drain current, the stability of devices using nanocomposite insulators is comparable to those with standard polymer insulators. nih.govnih.gov
Stretchable OFETs: Blending silylethynyl-pentacenes with elastomeric polymers is a common strategy to impart stretchability. In one study, TIPS-pentacene was blended with poly(α-methylstyrene) (PAMS) to improve film formation and interfacial contact, which is crucial for devices subjected to mechanical strain. korea.ac.kr
Organic Photovoltaic Devices (OPVs) and Organic Light-Emitting Diodes (OLEDs)
While OFETs are the most prominent application, the semiconducting properties of silylethynyl-pentacenes also allow for their use in optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net
In optoelectronic applications, silylethynyl-pentacenes primarily function as a p-type (hole-transporting) semiconductor. ossila.com
In OPVs: These molecules can serve as the electron donor material in the active layer of an OPV. The active layer is typically a bulk heterojunction blend of a p-type donor and an n-type acceptor material. For example, TIPS-pentacene can form a hybrid with (6,6)-phenyl-C61-butyric acid methyl ester (PCBM), a common fullerene-based acceptor, to create a photoactive layer. sigmaaldrich.comchemicalbook.com
In OLEDs: While less common as the primary emitting material, these pentacene derivatives can be used in charge-transport layers of OLEDs to facilitate the movement of holes from the anode to the emissive layer, helping to balance charge injection and improve device efficiency.
Blending silylethynyl-pentacenes with other organic materials is a key strategy to tune and enhance the properties of the active layer for specific applications.
Blends with Polymers: In OFETs, blending TIPS-pentacene with insulating polymers like poly(α-methylstyrene) (PAMS) or semiconducting polymers like poly(triarylamine) (PTAA) can improve film uniformity and charge transfer, leading to higher field-effect mobilities. ossila.comkorea.ac.kr
Blends for Phototransistors: A study on optical wavelength-selective phototransistors used heterogeneous blends of TIPS-pentacene and poly(3-hexylthiophene) (P3HT). kjmm.org By varying the weight ratio of the two materials, researchers could optimize the device's photosensitivity. A blend with a P3HT:TIPS-pentacene ratio of 1:0.5 exhibited the highest light-to-dark current ratio, demonstrating that blending can create synergistic effects for enhanced photoresponse. kjmm.org
Blends with Graphene: The incorporation of graphene flakes into a TIPS-pentacene film has been shown to significantly improve OFET performance. The graphene flakes can form bridge connections between the crystalline domains of the semiconductor, increasing the effective area for conduction and boosting the field-effect mobility by a factor of four in one study. nih.gov
Table 3: Performance of Heterogeneous Blends in Organic Transistors Data sourced from studies on TIPS-pentacene.
| Blend Composition | Application | Performance Improvement |
|---|---|---|
| TIPS-pentacene : PAMS | OFET | Improved film formation and interfacial contact. korea.ac.kr |
| TIPS-pentacene : PTAA | OFET | Mobility increased to 2.7 x 10⁻² cm²/V·s. korea.ac.kr |
| TIPS-pentacene : P3HT (0.5:1 ratio) | Phototransistor | Highest photosensitivity and light-to-dark current ratio. kjmm.org |
| TIPS-pentacene : Graphene | Flexible OFET | Mobility increased from 0.019 to 0.076 cm²/V·s. nih.gov |
Sensor Applications and Biocompatibility Studies of this compound and its Analogues
The unique electronic properties and solution processability of this compound (TES-Pentacene) and its analogues have spurred research into their application in various electronic devices, including sensors. This section explores the developments in gas sensing, biosensing, and the crucial aspect of biocompatibility for these materials.
Gas Sensing Mechanisms and Performance (e.g., NO2 sensors)
While research specifically detailing the use of this compound (TES-Pentacene) in nitrogen dioxide (NO2) sensors is limited in publicly available literature, extensive studies on its close analogue, 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), provide significant insights into the potential gas sensing mechanisms and performance.
The sensing mechanism in pentacene-based organic field-effect transistors (OFETs) is primarily based on the interaction of gas molecules with the organic semiconductor layer. capes.gov.bryu-electronics.com For p-type semiconductors like pentacene derivatives, exposure to oxidizing gases such as NO2 leads to a charge transfer, where the gas molecules act as electron acceptors. This interaction increases the concentration of hole carriers in the semiconductor channel, resulting in a measurable change in the transistor's electrical characteristics, such as an increase in the drain current. nih.gov The sensitivity of these sensors can be exceptionally high, with reports of ultrathin pentacene films achieving a sensitivity of over 3000% for 10 ppm of NO2 and a limit of detection (LOD) down to 100 ppb. researchgate.net
Research on TIPS-pentacene has demonstrated the fabrication of ultra-sensitive NO2 sensors with a remarkable sensitivity of over 1000%/ppm and a low limit of detection of 20 ppb. nih.gov The performance of these sensors is intricately linked to the morphology of the crystalline film and the charge transport ability of the material. nih.gov The physical adsorption of NO2 molecules on the surface of the TIPS-pentacene film is the dominant sensing mechanism, allowing for the device's characteristics to recover to their initial state after the gas is removed. yu-electronics.com The control of crystallinity and grain boundaries in the TIPS-pentacene films through solvent selection has been shown to be a critical factor in achieving ultra-high sensitivity. yu-electronics.com
Table 1: Performance of a TIPS-Pentacene Based NO2 Sensor
| Parameter | Value | Reference |
| Sensitivity | >1000%/ppm | nih.gov |
| Limit of Detection | 20 ppb | nih.gov |
| Sensing Mechanism | Physical Adsorption & Charge Transfer | yu-electronics.comnih.gov |
Electrolyte-Gated OFETs (EGOFETs) for Biosensing Applications
Electrolyte-gated organic field-effect transistors (EGOFETs) have emerged as a powerful platform for biosensing due to their low operating voltage and high sensitivity in aqueous environments. mdpi.commdpi.com In an EGOFET, the traditional dielectric layer is replaced by an electrolyte, which forms an electric double layer at the semiconductor-electrolyte interface, enabling efficient charge modulation. mdpi.com
While specific studies on EGOFETs utilizing this compound are not extensively documented, research on pentacene and its derivatives provides a strong foundation for their potential in this area. For instance, EGOFETs based on the related compound 2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (B1507183) (diF-TES-ADT), when blended with polystyrene, have demonstrated stable operation in harsh aqueous environments like 1M NaCl solution. researchgate.net This highlights the potential for silylethynyl-functionalized acenes in robust EGOFET applications.
The operating principle of EGOFET-based biosensors often involves the functionalization of the gate electrode or the semiconductor surface with bioreceptors (e.g., antibodies, enzymes) that specifically bind to the target analyte. mdpi.com This binding event alters the capacitance of the electric double layer or introduces a charge, leading to a measurable change in the transistor's output characteristics. mdpi.com Pentacene-based EGOFETs have been explored for the detection of various biomolecules. sumdu.edu.ua For example, a pentacene EGOFET gated with a pH-sensitive alginate hydrogel has been used for biosensing applications. mdpi.com
Given the structural similarities and solution processability of TES-Pentacene, it is a promising candidate for the active layer in EGOFET biosensors. Its silylethynyl groups could also be leveraged for chemical functionalization to attach specific bioreceptors, enabling the development of highly selective biosensors.
Research into Biocompatibility of TES-Pentacene Analogues
For any material to be used in direct contact with biological systems, such as in implantable biosensors, its biocompatibility is of paramount importance. While direct biocompatibility studies on this compound are not widely reported, research on its close analogue, TIPS-pentacene, provides positive indications.
Studies have shown that TIPS-pentacene is a promising candidate for biocompatible electronics that can operate in aqueous environments. mdpi.com Furthermore, research into 2,9-diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives has explored their application as sonosensitizers in cancer therapy. rsc.org These derivatives, with their extensive delocalized π-electron systems, can generate reactive oxygen species under ultrasound irradiation, demonstrating a direct interaction with biological processes for therapeutic benefit. rsc.org This suggests that the functionalized pentacene core can be tolerated by biological systems.
The silyl (B83357) groups in TES-Pentacene and its analogues play a crucial role in enhancing solubility and stability, which are also important factors for processing and long-term performance in biological media. However, comprehensive in-vivo and in-vitro studies are necessary to fully establish the biocompatibility and potential cytotoxicity of TES-Pentacene and its specific analogues before they can be widely adopted for clinical or long-term biological sensing applications.
Future Research Directions and Emerging Paradigms
Advanced Material Design for Tunable Electronic Properties and Enhanced Performance
Future research will likely focus on the strategic chemical modification of the TES-pentacene structure to fine-tune its electronic characteristics. While TES-pentacene itself offers good performance, the principles of molecular engineering suggest that further enhancements are possible. Research on analogous molecules, such as 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), has shown that modifications to the molecular structure can significantly impact performance. For instance, the synthesis of 2,9-diaryl substituted TIPS-pentacene derivatives has been explored to create sonosensitizers with extensive delocalized π-electron conjugation systems. rsc.org This approach of adding functional groups to the pentacene (B32325) core could be applied to TES-pentacene to alter its frontier molecular orbital energy levels (HOMO/LUMO), thereby tuning its charge injection/transport properties and optical absorption. The goal is to create derivatives with higher charge carrier mobility, improved environmental stability, and tailored energy levels for specific applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Novel Processing Techniques for High-Throughput and Low-Cost Manufacturing
A significant area of future investigation involves the development of advanced manufacturing techniques that are both low-cost and suitable for high-throughput production. While TES-pentacene is amenable to solution processing, optimizing these methods is crucial for commercial viability. Research into techniques like inkjet printing and electrospray deposition for the related TIPS-pentacene has demonstrated the potential for direct patterning on various substrates, including flexible plastics. researchgate.netchemicalbook.com Future work on TES-pentacene will likely explore and refine these and other printing methods to achieve highly uniform crystalline thin films over large areas.
Another novel approach involves using ion beams to fabricate nanowires from pentacene derivatives. Thin films of TES-pentacene and its analogue, TIPS-pentacene, have been successfully converted into nanowires through irradiation with high-energy particles, a process termed single-particle triggered linear polymerization. researchgate.net This technique, which relies on the presence of the unsaturated alkyne groups in the molecular structure, offers a pathway to creating highly ordered nanostructures for specialized electronic applications. researchgate.net Further research is needed to control the geometrical parameters of these nanowires and integrate them into functional devices. researchgate.net
Multi-component and Hybrid Systems for Synergistic Functionality
Studies on the closely related TIPS-pentacene have extensively demonstrated the benefits of hybrid systems.
Polymer Blends: Blending TIPS-pentacene with insulating polymers has been shown to improve the morphology and crystal alignment of the semiconductor film, leading to enhanced transistor performance. researchgate.net
Graphene Composites: Creating a hybrid semiconductor by blending TIPS-pentacene with graphene flakes has been shown to improve the electrical characteristics of organic thin-film transistors (OTFTs). nih.gov The graphene flakes can form bridge connections between crystalline domains of the semiconductor, enhancing charge transport and resulting in a four-fold increase in field-effect mobility compared to pure TIPS-pentacene devices. nih.gov
Heterojunctions: High-performance optical wavelength-selective phototransistors have been fabricated using blends of P3HT and TIPS-pentacene. kjmm.org By carefully controlling the blend ratio, the photosensitivity of the device can be maximized for specific wavelengths of light. kjmm.org
Future research will likely apply these successful strategies to TES-pentacene, exploring new material combinations to create advanced composites for sensors, photodetectors, and other electronic devices.
In-depth Understanding of Structure-Property Relationships at the Molecular Scale for Predictive Design
A fundamental understanding of how the molecular structure of TES-pentacene dictates its solid-state packing and ultimately its electronic properties is crucial for predictive material design. The triethylsilyl groups play a critical role in solubilizing the pentacene core and influencing its crystallization. While extensive research has been conducted on the crystal packing and grain boundary effects in TIPS-pentacene films, more detailed studies are needed for TES-pentacene. researchgate.net
Future work will involve a combination of advanced characterization techniques (e.g., X-ray diffraction, atomic force microscopy) and computational modeling. nih.gov By correlating molecular conformation and intermolecular interactions with observed charge transport characteristics, researchers can build predictive models. These models will enable the in silico design of new pentacene derivatives with optimized properties before undertaking complex and time-consuming synthesis, accelerating the discovery of next-generation organic semiconductors.
Integration into Complex Flexible, Wearable, and Bio-integrated Electronic Systems
The ultimate goal for materials like TES-pentacene is their successful integration into functional electronic systems that can conform to complex, non-planar surfaces. Its solubility and processability at low temperatures make it an excellent candidate for flexible electronics. sigmaaldrich.com Research on TIPS-pentacene has already demonstrated the fabrication of high-performance OTFTs on flexible substrates. nih.gov Furthermore, TIPS-pentacene has been used to create piezoresistive sensors and sensor arrays, highlighting its potential for wearable applications that monitor strain or pressure. chemicalbook.com
Future research directions will focus on overcoming the challenges of integrating TES-pentacene-based components into more complex systems. This includes ensuring mechanical robustness, long-term operational stability under bending and stretching, and biocompatibility for potential bio-integrated devices. Developing stable interfaces between the organic semiconductor and other materials (dielectrics, conductors, substrates) in a flexible form factor is a key area of investigation that will pave the way for applications in wearable health monitors, smart textiles, and flexible displays.
Data Tables
Table 1: Physicochemical Properties of 6,13-Bis((triethylsilyl)ethynyl)pentacene
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₄₂Si₂ sigmaaldrich.com |
| Molecular Weight | 554.91 g/mol sigmaaldrich.com |
| CAS Number | 398128-81-9 sigmaaldrich.com |
| Appearance | Solid |
| Purity | ≥99% (HPLC) sigmaaldrich.com |
| Semiconductor Type | p-type sigmaaldrich.com |
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | TES-pentacene |
| 6,13-Bis((triisopropylsilyl)ethynyl)pentacene | TIPS-pentacene |
| Poly(3-hexylthiophene) | P3HT |
| Poly(4-vinylphenol) | PVP |
| (6,6)-Phenyl-C61-butyric acid methyl ester | PCBM |
| Poly(2-ethylhexyl acrylate) | P2EHA |
| Poly(melamine-co-formaldehyde) |
Q & A
Q. What are the optimal solvents for processing 6,13-Bis((triethylsilyl)ethynyl)pentacene (TES-pentacene) in thin-film fabrication?
Methodological Answer: Solubility varies significantly across solvents. For TES-pentacene, solubility tests show:
- Toluene : 6.57 wt.% at 23°C
- Butylbenzene : 3.43 wt.% at 23°C
- Anisole : 2.03 wt.% at 23°C
- Acetone : 0.16 wt.% at 23°C . For uniform film formation, use solvents with moderate volatility (e.g., toluene) to balance solubility and evaporation kinetics. Spin-coating at 2000–3000 rpm with 1–3 wt.% solutions typically yields films with aligned crystalline domains .
Q. How can thermal stability and phase transitions of TES-pentacene be characterized?
Methodological Answer: Differential Scanning Calorimetry (DSC) is critical. TES-pentacene exhibits a melting point (mp) of 261–266°C , while its structural analog TIPS-pentacene (triisopropylsilyl variant) shows mp discrepancies between sources: 259°C vs. 276°C . To resolve such contradictions, run DSC under inert atmospheres at heating rates of 5–10°C/min. Cross-validate with thermogravimetric analysis (TGA) to rule out decomposition .
Advanced Research Questions
Q. How can charge carrier mobility in TES-pentacene thin films be optimized for organic field-effect transistors (OFETs)?
Methodological Answer: Mobility depends on film crystallinity and molecular packing. For TES-pentacene, reported p-type mobility is ~10⁻⁵ cm²/V·s , lower than TIPS-pentacene (up to 1–3 cm²/V·s) . To enhance performance:
- Post-annealing : Heat films at 80–100°C for 10–30 mins to reduce grain boundaries.
- Solvent additive engineering : Add 1–5% high-boiling-point solvents (e.g., mesitylene) to promote slow crystallization .
- Substrate treatment : Use octadecyltrichlorosilane (OTS)-modified SiO₂ to induce edge-on molecular orientation .
Q. What experimental design strategies address contradictions in solubility and purity data for silylethynyl-pentacene derivatives?
Methodological Answer: Use statistical design of experiments (DoE) to systematically test variables:
- Factors : Solvent polarity, temperature, sonication time.
- Responses : Solubility (UV-Vis quantification) and purity (HPLC/NMR). A factorial design (e.g., 2³ factorial matrix) reduces trial runs while identifying interactions between variables . For purity discrepancies, cross-validate HPLC (≥99% ) with ¹H-NMR integration to detect residual siloxane byproducts .
Q. How do structural modifications (e.g., triethylsilyl vs. triisopropylsilyl groups) impact optoelectronic properties?
Methodological Answer: Compare TES- and TIPS-pentacene via:
- Electrochemical gap : Cyclic voltammetry (CV) to measure HOMO/LUMO levels.
- X-ray diffraction (XRD) : Analyze π-π stacking distances (smaller distances enhance charge transport).
- DFT calculations : Model steric effects of substituents on molecular packing . TIPS-pentacene’s bulkier groups improve solubility but may reduce crystallinity compared to TES derivatives .
Data Contradiction Analysis
Q. Why do reported melting points for TIPS-pentacene vary between 259°C and 276°C?
Methodological Answer: Discrepancies arise from:
- Sample history : Solution-processed vs. sublimation-purified samples have different crystallinity.
- DSC parameters : Heating rate and atmosphere (N₂ vs. air) affect thermal profiles.
- Polymorphism : Multiple crystal phases (e.g., metastable vs. thermodynamically stable) may coexist. To mitigate, standardize DSC protocols and use powder XRD to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
